molecular formula C4H5NO2 B017089 Hymexazol CAS No. 10004-44-1

Hymexazol

Cat. No.: B017089
CAS No.: 10004-44-1
M. Wt: 99.09 g/mol
InChI Key: KGVPNLBXJKTABS-UHFFFAOYSA-N
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Mechanism of Action

Hymexazol, also known as Hymexazole, is a systemic fungicide widely used in agriculture to control soil-borne diseases . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets pathogenic fungi, inhibiting their spore germination and normal growth . It is particularly effective against Fusarium, Aphanomyces, and Pythium species .

Mode of Action

This compound inhibits fungal growth by disrupting nucleic acid synthesis, specifically DNA and RNA synthesis . When applied to the soil, this compound can bind with inorganic metal salt ions such as iron and aluminum in the soil, enhancing its ability to inhibit the germination of pathogenic fungal spores .

Biochemical Pathways

This compound interferes with the biochemical pathways involved in nucleic acid synthesis, thereby inhibiting the growth of pathogenic fungi . In plants, this compound can metabolize into two glycosides, which can be absorbed and utilized by plants .

Pharmacokinetics

This compound is rapidly absorbed and distributed in the tissues . During a 96-hour period, 97% of the total radioactivity was excreted in the urine and 0.89% in the feces . This indicates that this compound has high bioavailability and is efficiently metabolized and excreted.

Result of Action

The result of this compound’s action is the inhibition of fungal growth, leading to the control of soil-borne diseases . It has been observed that this compound-linked chitosan derivatives exhibit stronger antifungal activity than chitosan alone .

Action Environment

The antifungal activity of this compound and its derivatives are influenced by many conditions, such as sample concentration, pH, molecular weight, and degree of deacetylation . Furthermore, there is a high potential for groundwater contamination by this compound, particularly from uses in glasshouse tomatoes .

Biochemical Analysis

Biochemical Properties

Hymexazol interacts with various enzymes and proteins in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still being researched. It is known that this compound influences cell function by exhibiting antifungal activity .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules in the cell. It is believed to exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on this compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, are still being investigated .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its effects on metabolic flux or metabolite levels are still being researched .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins. Its effects on localization or accumulation are still being investigated .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still being researched. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Hymexazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be unstable at high temperatures, making direct gas chromatography analysis unsuitable . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include derivatives of hymexazole that retain its fungicidal properties .

Properties

IUPAC Name

5-methyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-3-2-4(6)5-7-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVPNLBXJKTABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032622
Record name Hymexazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10004-44-1
Record name 3-Hydroxy-5-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10004-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hymexazol [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010004441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hymexazol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217971
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Record name Hymexazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-5-methylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYMEXAZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20T2M875LO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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